3-(allylamino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one
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Overview
Description
3-(allylamino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one is a heterocyclic compound that belongs to the triazine family This compound is characterized by its unique structure, which includes an allylamino group and a 4-methylbenzyl group attached to a triazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(allylamino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylbenzylamine with allyl isocyanate to form an intermediate, which is then cyclized with cyanuric chloride to yield the desired triazinone compound. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(allylamino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The triazinone ring can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or specific pH conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different properties and applications.
Scientific Research Applications
3-(allylamino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-(allylamino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-4-methylbenzyl alcohol
- 3-amino-4-methylbenzoic acid
Comparison
Compared to similar compounds, 3-(allylamino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one is unique due to its triazinone core and the presence of both allylamino and 4-methylbenzyl groups. These structural features confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
3-(Allylamino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one (CAS No. 899943-49-8) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound belongs to the class of triazine derivatives and features an allylamino group attached to a benzyl moiety. The synthesis typically involves the reaction of 4-methylbenzylamine with allyl isocyanate, followed by cyclization with cyanuric chloride under controlled conditions. Solvents like dichloromethane or acetonitrile are commonly used, along with catalysts to enhance the reaction efficiency.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against a range of pathogens.
- Anticancer Effects : Investigations into its potential as an anticancer agent have shown promise, particularly in inhibiting cancer cell proliferation.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
The biological effects of this compound are thought to arise from its interactions with specific molecular targets. These may include:
- Enzyme Binding : The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways.
- Cellular Uptake : Its structural characteristics facilitate cellular uptake, allowing it to exert effects within target cells.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of the compound against several bacterial strains. The results indicated significant inhibition of growth in Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating bacterial infections.
Bacterial Strain | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Pseudomonas aeruginosa | 10 |
Anticancer Potential
In vitro studies using cancer cell lines demonstrated that this compound inhibited cell proliferation in a dose-dependent manner. Notably, at concentrations of 20 µM and above, the compound reduced cell viability significantly.
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 85 |
20 | 65 |
50 | 30 |
Enzyme Inhibition Studies
Further investigations focused on the enzyme inhibition properties of the compound. It was found to inhibit key enzymes involved in metabolic processes, which could be beneficial in managing metabolic disorders.
Properties
IUPAC Name |
6-[(4-methylphenyl)methyl]-3-(prop-2-enylamino)-4H-1,2,4-triazin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c1-3-8-15-14-16-13(19)12(17-18-14)9-11-6-4-10(2)5-7-11/h3-7H,1,8-9H2,2H3,(H2,15,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKOGWWURHKJGNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NN=C(NC2=O)NCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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